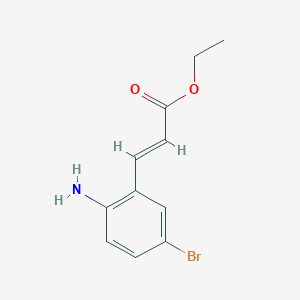

(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate

描述

(E)-Ethyl 3-(2-amino-5-bromophenyl)acrylate (CAS: 103754-13-8) is a brominated acrylate ester featuring a 2-amino-5-bromophenyl substituent. This compound is commercially available for research purposes, with a purity of 95% . Its structure combines an electron-withdrawing bromine atom and an electron-donating amino group on the aromatic ring, which may influence its reactivity, stability, and intermolecular interactions. The (E)-configuration of the acrylate moiety is critical for maintaining its geometric specificity in synthetic applications, such as coupling reactions or polymerizations.

属性

IUPAC Name |

ethyl (E)-3-(2-amino-5-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7H,2,13H2,1H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPFSNFMYHKPGQ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knoevenagel Condensation to Form Compound A

- Reactants: 2-bromo-5-nitrobenzaldehyde and an alkyl malonate derivative (e.g., monomethyl or ethyl malonate).

- Catalyst/Base: Organic alkalis such as piperidine, triethylamine, or pyridine.

- Solvent: Aprotic solvents like toluene, chlorobenzene, xylene, or DMSO.

- Conditions: Stirring at 20-30 °C for 2.5 hours (0.5 h pre-stirring with base, then addition of malonate and further 2 h reaction).

- Workup: Extraction with ethyl acetate and aqueous acid/base washes to isolate the α,β-unsaturated carbonyl compound (Compound A).

| Parameter | Example 1 (Piperidine) | Example 2 (Pyridine) |

|---|---|---|

| Solvent | Toluene | Toluene |

| Molar ratio (aldehyde:base:malonate) | 1:2.5:1 | 1:2.5:1 |

| Reaction temperature | 20-30 °C | 20-30 °C |

| Yield (%) | 93.0 | 88.1 |

| Purity (HPLC) | 97.5% | 98.6% |

Decarboxylation to Form Compound B

- Reactants: Compound A.

- Salt: Lithium chloride, lithium bromide, sodium chloride, or potassium chloride.

- Solvent: Polar aprotic solvents such as DMSO, DMF, or 1,4-dioxane mixed with water.

- Conditions: Heating at 100-120 °C for 12-16 hours.

- Workup: Extraction with ethyl acetate, washing with saturated sodium chloride solution, followed by recrystallization from ethanol.

| Parameter | Example 3 (LiCl/DMSO) | Example 4 (LiBr/DMF) |

|---|---|---|

| Solvent | DMSO + H2O | DMF + H2O |

| Salt | Lithium chloride | Lithium bromide |

| Temperature (°C) | 100 | 120 |

| Reaction time (h) | 16 | 12 |

| Yield (%) | 92.0 | 97.5 |

| Purity (HPLC) | 99.36% | 99.58% |

Nitro Group Reduction to Amino Group (Formation of Target Compound C)

- Reactants: Compound B.

- Reducing Agent: Iron powder.

- Acid: Concentrated hydrochloric acid or acetic acid.

- Solvent: Ethyl acetate and water mixture or absolute ethanol.

- Conditions: Reflux for 5 hours with stirring.

- Workup: Filtration through diatomite, extraction, washing with sodium bicarbonate and sodium chloride solutions, drying over magnesium sulfate, and recrystallization from ethanol/n-heptane.

| Parameter | Example 5 (Ethyl acetate/H2O) | Example 6 (Absolute ethanol) |

|---|---|---|

| Solvent | Ethyl acetate + water | Absolute ethanol |

| Reductant | Iron powder | Iron powder |

| Acid | Concentrated hydrochloric acid | Concentrated hydrochloric acid |

| Temperature | Reflux (~77 °C for ethyl acetate) | Reflux (~78 °C for ethanol) |

| Reaction time (h) | 5 | 5 |

| Yield (%) | 80.5 | Not fully reported |

| Purity (HPLC) | 99.28% | Not fully reported |

| Characterization | 1H-NMR confirms product structure | Not fully reported |

Summary Table of Preparation Method Parameters

| Step | Key Reactants/Conditions | Solvents Used | Catalyst/Base/Agents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|---|---|

| Knoevenagel Condensation (Compound A) | 2-bromo-5-nitrobenzaldehyde + malonate | Toluene, chlorobenzene, DMSO | Piperidine, pyridine, triethylamine | 20-30 | 2.5 | 88-93 | 97.5-98.6 | Mild conditions, good yield |

| Decarboxylation (Compound B) | Compound A + salt (LiCl, LiBr) | DMSO, DMF + water | Lithium chloride/bromide | 100-120 | 12-16 | 92-97.5 | 99.3-99.6 | Salt-mediated, high purity |

| Nitro Reduction (Compound C) | Compound B + Fe powder + acid | Ethyl acetate + water, ethanol | Iron powder + HCl or acetic acid | Reflux | 5 | ~80.5 | 99.3 | Efficient reduction, crystallization |

Research Findings and Advantages

- Raw Materials: The use of readily available o-nitrobenzaldehyde derivatives and malonate esters makes the process cost-effective.

- Process Stability: The stepwise approach with mild reaction conditions and well-defined reagents ensures reproducibility and stability.

- Purity and Yield: High chemical purity (>97%) and good yields (>80%) are consistently achievable.

- Environmental and Practical Considerations: Use of iron powder as a reducing agent is a practical and less toxic alternative to catalytic hydrogenation or other metal catalysts.

- Avoidance of Difficult Byproducts: Unlike Wittig reactions (which produce triphenylphosphine oxide, difficult to remove), this method avoids problematic side products.

化学反应分析

Reaction with Ethyl Glycinate Hydrochloride

Under basic conditions (DBU in DMF at 95°C), (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate undergoes cyclization with ethyl glycinate hydrochloride to form polysubstituted furan-2,4-dicarboxylates. This reaction proceeds via a tandem Michael addition-cyclization mechanism (Scheme 1) .

-

Reactants : this compound (1 mmol), ethyl glycinate hydrochloride (2.5 mmol), DBU (1 mmol), water (1 mmol) in DMF (5 mL).

-

Conditions : Stirred at 95°C for 12 hours.

-

Workup : Extraction with ethyl acetate, purification via flash chromatography (EtOAc/hexanes).

Scope :

| Substituent (R) | Product | Yield (%) |

|---|---|---|

| 4-Me | 3a | 53 |

| 4-Br | 3c | 55 |

| 3-Cl | 3i | 55 |

| 3-thienyl | 3j | 51 |

The bromine substituent on the phenyl ring does not hinder reactivity, enabling efficient furan formation. The reaction tolerates electron-donating (MeO, Me) and electron-withdrawing (Br, Cl) groups .

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position of the phenyl ring participates in nucleophilic substitution under transition-metal catalysis. For example:

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives (analogous to methods in chroman synthesis ).

-

Buchwald-Hartwig Amination : Replacement of bromine with amines to generate aminophenyl acrylates .

Key Observations :

-

Reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., BINAM) .

-

Steric hindrance from the adjacent amino group may reduce reaction efficiency.

Oxidation of the Amino Group

The 2-amino substituent can be oxidized to nitro derivatives using agents like KMnO₄ or H₂O₂ under acidic conditions. This modification alters electronic properties for downstream applications.

Reduction of the Acrylate Double Bond

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated ester to ethyl 3-(2-amino-5-bromophenyl)propionate, a saturated analog.

Thiophene and Chroman Derivatives

The acrylate moiety participates in conjugate additions with sulfur nucleophiles or phenolic ethers, forming thiophene- or chroman-based scaffolds. For example:

-

Reaction with thiophenol derivatives yields 3,4-disubstituted chromans with high enantioselectivity (up to 99:1 er) .

Proposed Pathway for Cyclization :

-

Michael Addition : Ethyl glycinate attacks the β-position of the acrylate.

-

Cyclization : Intramolecular nucleophilic attack forms the furan ring.

-

Aromatization : Elimination of water and ammonia stabilizes the aromatic system.

Evidence : X-ray crystallography confirms the structure of furan-2,4-dicarboxylate products .

Stability and Reactivity Considerations

科学研究应用

Chemistry

(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it versatile for developing new compounds.

| Reaction Type | Possible Products | Common Reagents |

|---|---|---|

| Oxidation | Nitro derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Phenyl derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substituted phenyl derivatives | Sodium hydroxide, potassium tert-butoxide |

Biology

Research indicates that this compound exhibits potential biological activity , particularly in antimicrobial and anticancer properties. The amino group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor interactions.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of related compounds derived from this compound on various cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

Medicine

In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate . Its derivatives are being explored for their pharmacokinetic properties and therapeutic efficacy against diseases like cancer and bacterial infections .

Pharmacokinetics Example:

A pharmacokinetic study on a derivative showed favorable bioavailability (62%) and a half-life of 7.8 hours after intravenous administration in rats, indicating its potential for further development as a drug candidate .

Industry

The compound is also utilized in the development of new materials , such as polymers and coatings. Its unique chemical properties allow it to serve as a functional monomer in polymerization processes, leading to materials with enhanced performance characteristics.

作用机制

The mechanism of action of (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

相似化合物的比较

Structural Isomerism: Positional Effects of Bromine

The positional isomerism of bromine significantly impacts physical and chemical properties. For example:

- (E)-Ethyl 3-(2-bromophenyl)acrylate (CAS: 99134-25-5) has bromine at the ortho position of the phenyl ring.

- (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate features a 4-bromophenoxy group, which enhances halogen bonding capabilities.

Table 1: Comparison of Brominated Acrylates

Functional Group Variations

The presence of an amino group distinguishes the target compound from analogs like ethyl ferulate or 3-(4-hydroxyphenyl)acrylate, which lack amino substituents. The amino group enhances solubility in polar solvents and provides a site for further functionalization (e.g., amidation or Schiff base formation). However, this group may also reduce stability during lyophilization, as seen in compounds like 5-methoxy-3-indoleacetic acid, where polar groups led to concentration-dependent degradation .

Stability and Analytical Characterization

- Lyophilization Stability : The target compound’s ester group may exhibit stability comparable to ethyl ferulate, which shows reduced abundance after lyophilization due to ester hydrolysis . The electron-withdrawing bromine could mitigate this by stabilizing the carbonyl group.

- Structural analysis likely employs SHELX or ORTEP software.

生物活性

(E)-Ethyl 3-(2-amino-5-bromophenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structure, which includes an ethyl ester group and a brominated phenyl moiety. Its synthesis and derivatives have been explored for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

- Receptor Interaction : The amino group can form hydrogen bonds with biological molecules, influencing receptor activity.

- Halogen Bonding : The presence of the bromine atom allows for halogen bonding interactions, enhancing the compound's efficacy against certain targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound effectively inhibits bacterial growth at relatively low concentrations, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potency against different cancer types:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical) | <10 |

| MCF-7 (breast) | <15 |

| SKOV-3 (ovarian) | <12 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

Case Studies

- Study on Antimicrobial Properties : A study evaluated the efficacy of several derivatives of cinnamamide compounds, including this compound. Results showed that it effectively inhibited biofilm formation in clinical strains of Staphylococcus aureus and demonstrated bacteriostatic properties at concentrations as low as 1 µg/mL .

- In Vivo Antitumor Screening : In a recent experiment involving EAC (Ehrlich Ascites Carcinoma) cell-bearing mice, treatment with this compound resulted in a significant reduction in tumor volume and prolonged survival rates compared to control groups. The highest efficacy was observed at dosages around 20 mg/kg .

Research Applications

The compound has diverse applications in scientific research:

- Organic Synthesis : It serves as a key building block for synthesizing more complex organic molecules.

- Medicinal Chemistry : Ongoing research aims to explore its potential as a pharmaceutical intermediate for developing drugs targeting cancer and inflammatory diseases.

- Material Science : Its unique chemical properties make it suitable for developing new polymers and materials with specific electronic and optical characteristics .

常见问题

Q. What are the most reliable synthetic routes for (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate?

The compound can be synthesized via the Horner-Wadsworth-Emmons (HWE) reaction , a stereoselective method for forming α,β-unsaturated esters. Key steps include:

- Using a phosphonate reagent (e.g., triethyl phosphonoacetate) and a ketone precursor (e.g., 2-amino-5-bromoacetophenone) in a deep eutectic solvent (DES) like choline chloride/urea to enhance reaction efficiency and stereocontrol .

- Optimizing reaction conditions (temperature, solvent ratio) to achieve >90% (E)-selectivity, as demonstrated in analogous acrylate syntheses .

- Purification via column chromatography (e.g., silica gel, PE:EA eluent) to isolate the product .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and stereochemistry. For example, the trans (E)-configuration is evidenced by a coupling constant J ≈ 16 Hz between the α- and β-vinylic protons .

- X-ray crystallography using programs like SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight .

Advanced Research Questions

Q. How can stereoselectivity in the HWE reaction be optimized for similar acrylates?

- Solvent effects : DESs (e.g., choline chloride/glycerol) improve reaction kinetics and stereocontrol by stabilizing transition states through hydrogen bonding .

- Catalyst-free conditions : Avoid metal catalysts to reduce side reactions. For example, DES-mediated HWE reactions achieve >95% (E)-selectivity without additives .

- Substituent tuning : Electron-withdrawing groups (e.g., bromine) on the aryl ring enhance electrophilicity of the carbonyl, favoring β-ketophosphonate coupling .

Q. What methodologies validate crystallographic data for this compound?

- Structure refinement : Use SHELXL for least-squares refinement against diffraction data, ensuring R-factor convergence (<5%) and validating bond lengths/angles against tabulated standards .

- Validation tools : Programs like PLATON (implemented in SHELXPRO ) check for structural anomalies (e.g., missed symmetry, incorrect space group assignments) .

- Thermal motion analysis : ORTEP-3 visualizes anisotropic displacement parameters to identify disordered regions or dynamic effects .

Q. How can data contradictions between experimental and computational models be resolved?

- Conformational analysis : Compare X-ray-derived torsion angles with DFT-optimized geometries (e.g., using Gaussian or ORCA). Discrepancies may arise from crystal packing forces or solvent effects .

- Electron density maps : Analyze residual density peaks in SHELXL-refined structures to detect unmodeled solvent molecules or partial occupancy .

- Cross-validation : Overlay NMR-derived NOE constraints with crystallographic coordinates to assess conformational flexibility .

Q. What green chemistry approaches are applicable to its synthesis?

- DES reuse : Recycle DES solvents (e.g., choline chloride/urea) for multiple reaction cycles without significant yield loss, as shown in eco-scale analyses .

- Atom economy : Optimize stoichiometry to minimize waste. For example, using excess ketone in HWE reactions reduces phosphonate reagent waste .

Q. What role do transition-metal catalysts play in alternative synthetic routes?

- Ruthenium-catalyzed alkenylation : RuCl2(p-cymene)₂ enables direct C–H functionalization of aryl amines, bypassing pre-functionalized precursors. This method requires additives like Cu(OAc)₂ for oxidative coupling .

- Mechanistic insights : Catalytic cycles involve aryl C–H activation, acrylate insertion, and reductive elimination. Kinetic studies (e.g., Eyring plots) can elucidate rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。